Methyl 5-amino-2-chloro-4-fluorobenzoate

Overview

Description

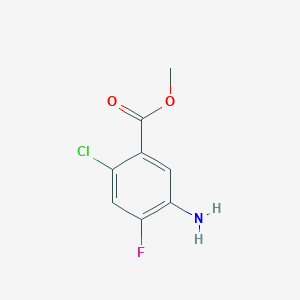

“Methyl 5-amino-2-chloro-4-fluorobenzoate” is a chemical compound with the molecular formula C8H7ClFNO2 . It is stored in a dark place, under an inert atmosphere, at room temperature .

Molecular Structure Analysis

The molecular structure of “Methyl 5-amino-2-chloro-4-fluorobenzoate” can be represented by the InChI code1S/C8H7ClFNO2/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3H,11H2,1H3 . The compound has a molecular weight of 203.60 g/mol . Physical And Chemical Properties Analysis

“Methyl 5-amino-2-chloro-4-fluorobenzoate” has a molecular weight of 203.60 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . The topological polar surface area is 52.3 Ų . The compound is solid at room temperature .Scientific Research Applications

Methyl 2-amino-5-fluorobenzoate, a related compound, is synthesized through reactions involving nitrification, esterification, and hydronation, demonstrating its utility in organic synthesis processes (Yin Jian-zhong, 2010).

Derivatives of 1,2,4-Triazole, which include molecules structurally similar to Methyl 5-amino-2-chloro-4-fluorobenzoate, exhibit diuretic and antidiuretic effects, indicating their potential in medical applications (T. V. Kravchenko, 2018).

Research on 5-Fluoro-, 5-chloro-, 5-bromo-, 7-chloro-, and 7-bromo-3-methylbenzo[b]thiophen, molecules related to Methyl 5-amino-2-chloro-4-fluorobenzoate, has implications for the development of new pharmacologically active compounds (N. Chapman, K. Clarke, S. N. Sawhney, 1968).

A study on o-aminophenol-based fluorogenic chemosensors, which includes compounds structurally akin to Methyl 5-amino-2-chloro-4-fluorobenzoate, showcases its potential application in detecting aluminum ions in biological systems (Xingpei Ye et al., 2014).

The synthesis of 7-Chloro-1,3-dihydro-5-(2-fluorophenyl)-1-methyl-2H-1,4-benzodiazepin-2-one (Fludiazepam), utilizing compounds similar to Methyl 5-amino-2-chloro-4-fluorobenzoate, indicates its importance in creating radiolabeled compounds for metabolic studies (I. Nakatsuka et al., 1977).

An Aurora kinase inhibitor study, involving structurally related molecules, highlights its potential use in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).

The novel synthesis of 4H-1,4-Benzoxazines using a compound structurally related to Methyl 5-amino-2-chloro-4-fluorobenzoate shows its utility in synthesizing novel organic compounds (Noriaki Kudo et al., 1996).

Research on the crystal structures and intermolecular interactions of antioxidant triazolyl-benzimidazole compounds, related to Methyl 5-amino-2-chloro-4-fluorobenzoate, provides insights into the design of new antioxidant compounds (A. Karayel et al., 2015).

Safety and Hazards

properties

IUPAC Name |

methyl 5-amino-2-chloro-4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO2/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRQLIRSFYJTUQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441400 | |

| Record name | Methyl 5-amino-2-chloro-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-amino-2-chloro-4-fluorobenzoate | |

CAS RN |

141772-31-8 | |

| Record name | Methyl 5-amino-2-chloro-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of methyl 5-amino-2-chloro-4-fluorobenzoate in the synthesis of saflufenacil?

A: Methyl 5-amino-2-chloro-4-fluorobenzoate serves as a crucial building block in the multi-step synthesis of saflufenacil []. It undergoes a series of reactions including conversion to an isocyanate, cyclization, methylation, hydrolysis, and finally coupling with N-methyl-N-isopropyl sulfamide to yield the final saflufenacil molecule.

Q2: How is the purity of methyl 5-amino-2-chloro-4-fluorobenzoate assessed in the synthesis process?

A: High-performance liquid chromatography (HPLC) analysis is employed to determine the purity of methyl 5-amino-2-chloro-4-fluorobenzoate, confirming a purity of 99.8% in the synthesis process []. This analytical technique ensures the quality and consistency of the intermediate, ultimately contributing to the successful production of saflufenacil.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Butyl-5-chloro-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol](/img/structure/B180300.png)

![3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4alpha,6alpha)]-(9CI)](/img/structure/B180301.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B180304.png)

![7,8-dihydro-1H-furo[2,3-g]indole](/img/structure/B180331.png)